Cariprazine hydrochloride
CAS No.:
Cat. No.: VC0001694
Molecular Formula: C21H33Cl3N4O
Molecular Weight: 463.9 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C21H33Cl3N4O |
---|---|
Molecular Weight | 463.9 g/mol |
IUPAC Name | 3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea;hydrochloride |
Standard InChI | InChI=1S/C21H32Cl2N4O.ClH/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23;/h3-5,16-17H,6-15H2,1-2H3,(H,24,28);1H |
Standard InChI Key | GPPJWWMREQHLQT-UHFFFAOYSA-N |
SMILES | CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl.Cl |
Canonical SMILES | CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl.Cl |
Chemical Structure and Physicochemical Properties
Cariprazine hydrochloride (C₂₁H₃₃Cl₃N₄O) is a small molecule with a molecular weight of 463.9 g/mol . The compound consists of a piperazine core substituted with a 2,3-dichlorophenyl group and a trans-cyclohexylurea moiety (Fig. 1). The hydrochloride salt enhances solubility, with aqueous solubility varying from 3.25 mg/mL at pH 1 to 0.001 mg/mL at pH 7 . This pH-dependent solubility profile classifies it as a Biopharmaceutics Classification System (BCS) Class 2 compound, where dissolution rate limits absorption .
Table 1: Key Physicochemical Characteristics
Property | Value |
---|---|
Molecular Formula | C₂₁H₃₃Cl₃N₄O |
Molecular Weight | 463.9 g/mol |
Solubility (pH 1) | 3.25 mg/mL |
Solubility (pH 6) | 0.02 mg/mL |
logP (Predicted) | 4.56 |
Protein Binding | >97% |
The structural configuration confers high affinity for dopamine D₃ receptors (Ki = 0.085 nM) over D₂ receptors (Ki = 0.49 nM), a critical factor in its therapeutic profile .
Cariprazine hydrochloride functions as a partial agonist at dopamine D₃/D₂ and serotonin 5-HT₁A receptors, with antagonist activity at 5-HT₂A/2B receptors . Its 10-fold selectivity for D₃ over D₂ receptors distinguishes it from other antipsychotics like aripiprazole, which show D₂ preference .
Dopaminergic Activity
-
D₃ Receptor Partial Agonism: Preferentially modulates mesolimbic and mesocortical pathways, implicated in cognitive and negative symptoms .
-
D₂ Receptor Modulation: At clinical doses (1.5–6 mg/day), achieves 63–79% striatal D₂ receptor occupancy, balancing antipsychotic efficacy with motor side effect risks .
Serotonergic Interactions
-
5-HT₁A partial agonism enhances prefrontal dopamine release, potentially ameliorating cognitive deficits .
-
5-HT₂A antagonism may reduce extrapyramidal symptoms and improve negative symptom response .
In Vivo Neurochemical Effects
Microdialysis studies in rats demonstrate cariprazine’s ability to reverse phencyclidine-induced cortical dopamine deficits (40–80% restoration in medial prefrontal cortex) . Comparatively, aripiprazole showed limited efficacy in this region, highlighting cariprazine’s unique D₃-mediated cortical activity .
Pharmacokinetics and Metabolism
Cariprazine exhibits complex pharmacokinetics due to extensive metabolism into two active metabolites: desmethylcariprazine (DCAR) and didesmethylcariprazine (DDCAR) .
Table 2: Pharmacokinetic Parameters
Parameter | Cariprazine | DCAR | DDCAR |
---|---|---|---|
Half-life (Days) | 2–4 | 2–4 | 2–3 |
Tₘₐₓ (Hours) | 3–6 | 6–8 | 8–12 |
Protein Binding | >99% | >99% | >99% |
CYP Involvement | 3A4 > 2D6 | – | – |
After multiple dosing, DDCAR constitutes ~70% of total active moieties due to accumulation . The long half-life necessitates 1–2 weeks to reach steady state and 4–6 weeks for complete washout .
Clinical Applications and Efficacy
Schizophrenia
Four randomized controlled trials (N=2,348) established cariprazine’s efficacy:
-
3 mg/day reduced PANSS scores by 20.3 vs. 12.1 for placebo (p<0.001)
-
Effect size for negative symptoms: 0.45–0.61, superior to risperidone in post-hoc analyses
Bipolar Disorder
-
Manic episodes: YMRS reduction 14.5 vs. 8.2 (placebo) at 3 weeks
-
Bipolar depression: MADRS improvement 4.2 points over placebo (p=0.003)
Adjunctive MDD Treatment
A 6-week trial demonstrated:
Event | Cariprazine (%) | Placebo (%) |
---|---|---|
Akathisia | 15.3 | 4.2 |
Insomnia | 12.1 | 8.7 |
Nausea | 9.8 | 4.5 |
Constipation | 7.2 | 3.1 |
Notable safety characteristics:
Emerging Research and Future Directions
Cognitive Symptom Management
A 26-week trial in predominant negative symptoms (N=460) showed:
-
SANS improvement: -10.4 vs. -6.5 (p=0.002)
Personalized Dosing Strategies
Pharmacogenomic studies identify:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume